molecular formula C8H11NO3S B2706639 Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate CAS No. 712262-13-0

Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate

Cat. No.: B2706639
CAS No.: 712262-13-0
M. Wt: 201.24
InChI Key: POTSTZPYKIFMKY-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an amino group, a methoxymethyl group, and a carboxylate ester group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of Functional Groups: The amino group can be introduced through nitration followed by reduction, or by direct amination of a suitable precursor. The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride.

    Esterification: The carboxylate ester group is typically introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or the amino group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and methoxymethyl groups can participate in hydrogen bonding and other interactions with biological targets, while the thiophene ring can engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • 5-(methylamino)thiophene-2-carboxylate

Uniqueness

Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both an amino group and a methoxymethyl group on the thiophene ring allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-11-4-5-3-6(9)13-7(5)8(10)12-2/h3H,4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTSTZPYKIFMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(SC(=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712262-13-0
Record name methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate
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